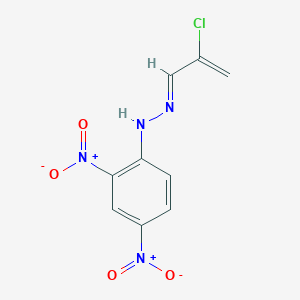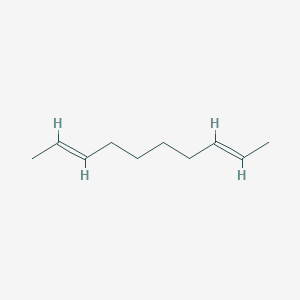
trans,trans-2,8-Decadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans,trans-2,8-Decadiene is a chemical compound that belongs to the class of dienes, which are organic compounds containing two double bonds. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of trans,trans-2,8-Decadiene is not fully understood. However, it is believed to interact with cellular components and disrupt normal cellular processes. In particular, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Trans,trans-2,8-Decadiene has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Trans,trans-2,8-Decadiene has several advantages for lab experiments, including its availability and ease of synthesis. However, it also has several limitations, including its instability and potential toxicity.
Future Directions
There are several future directions for research on trans,trans-2,8-Decadiene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the field of medicine, particularly as an antitumor agent. Finally, further studies are needed to fully understand its mechanism of action and its potential effects on human health.
Synthesis Methods
Trans,trans-2,8-Decadiene can be synthesized through a variety of methods, including the Wittig reaction, the McMurry reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The McMurry reaction involves the coupling of two ketones or aldehydes in the presence of a reducing agent to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate to form an alkene.
Scientific Research Applications
Trans,trans-2,8-Decadiene has been studied for its potential applications in various fields, including organic synthesis, material science, and pharmaceuticals. In organic synthesis, it can be used as a building block for the synthesis of other organic compounds. In material science, it can be used as a monomer for the synthesis of polymers with unique properties. In pharmaceuticals, it has been studied for its potential as an antitumor agent.
properties
CAS RN |
19398-85-7 |
|---|---|
Molecular Formula |
C5H14SSi |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(2E,8E)-deca-2,8-diene |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-6H,7-10H2,1-2H3/b5-3+,6-4+ |
InChI Key |
ZIWONNNFUQQNAZ-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/CCCC/C=C/C |
SMILES |
CC=CCCCCC=CC |
Canonical SMILES |
CC=CCCCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








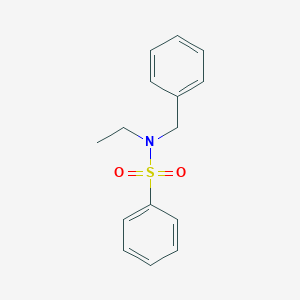
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
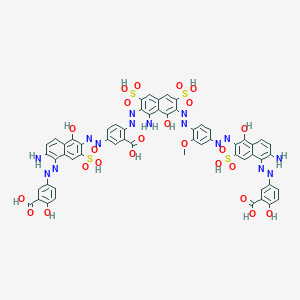
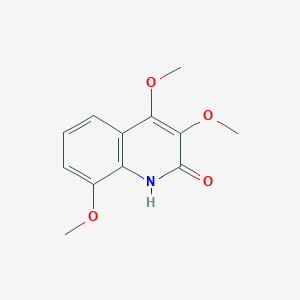

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
